molecular formula C4H10Cl4Si2 B1583810 1,2-Bis(dichloromethylsilyl)ethane CAS No. 3353-69-3

1,2-Bis(dichloromethylsilyl)ethane

Cat. No.: B1583810
CAS No.: 3353-69-3
M. Wt: 256.1 g/mol
InChI Key: VFURVLVRHAMJKG-UHFFFAOYSA-N
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Description

1,2-Bis(dichloromethylsilyl)ethane is an organosilicon compound with the molecular formula C4H10Cl4Si2. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its unique structure, which includes two silicon atoms bonded to ethane through dichloromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(dichloromethylsilyl)ethane can be synthesized through the reaction of dichloromethylsilane with ethylene. The reaction typically occurs in the presence of a catalyst, such as platinum or palladium, under controlled temperature and pressure conditions. The general reaction is as follows:

2CH2Cl2SiH+CH2=CH2CH2Cl2SiCH2CH2SiCH2Cl22 \text{CH}_2\text{Cl}_2\text{SiH} + \text{CH}_2=\text{CH}_2 \rightarrow \text{CH}_2\text{Cl}_2\text{SiCH}_2\text{CH}_2\text{SiCH}_2\text{Cl}_2 2CH2​Cl2​SiH+CH2​=CH2​→CH2​Cl2​SiCH2​CH2​SiCH2​Cl2​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dichloromethylsilyl)ethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the dichloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Reduction: The dichloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis.

Major Products

    Substitution Reactions: The major products are the substituted silanes, such as amino- or alkoxy-silanes.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Reduction: The major product is 1,2-bis(methylsilyl)ethane.

Scientific Research Applications

1,2-Bis(dichloromethylsilyl)ethane has several applications in scientific research, including:

    Organic Synthesis:

    Polymer Chemistry: The compound is used in the synthesis of silicone polymers and copolymers, which have applications in coatings, adhesives, and sealants.

    Material Science: It is used in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biological Research: The compound is used in the modification of biomolecules to study their interactions and functions.

Mechanism of Action

The mechanism of action of 1,2-Bis(dichloromethylsilyl)ethane involves the reactivity of the dichloromethyl groups and the silicon atoms. The compound can act as a source of silicon in various chemical reactions, facilitating the formation of silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(chlorodimethylsilyl)ethane: Similar structure but with dimethyl groups instead of dichloromethyl groups.

    1,2-Bis(trimethylsilyl)ethane: Contains trimethylsilyl groups instead of dichloromethyl groups.

    1,2-Bis(phenylsilyl)ethane: Contains phenyl groups instead of dichloromethyl groups.

Uniqueness

1,2-Bis(dichloromethylsilyl)ethane is unique due to the presence of dichloromethyl groups, which provide distinct reactivity compared to other similar compounds

Properties

IUPAC Name

dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFURVLVRHAMJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC[Si](C)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883549
Record name Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl-
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Molecular Weight

256.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3353-69-3
Record name 1,2-Bis(dichloromethylsilyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3353-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, 1,1'-(1,2-ethanediyl)bis(1,1-dichloro-1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-1,2-diylbis[dichloromethylsilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.113
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Synthesis routes and methods

Procedure details

A reactor was charged with 42.3 grams (0.30 mol) of methylvinyldichlorosilane and 0.1 ml of a 2.ethylhexyl alcohol solution containing 2% chloroplatinic acid. To the reactor was added dropwise 34.5 grams (0.30 mol) of methyldichlorosilane. After the completion of addition, stirring was continued for a further one hour. After cooling, the reaction solution was distilled, obtaining 74.5 grams (yield 97%) of 1,2-bis(methyldichlorosilyl)ethane having a boiling point of 109°-110° C./30 mmHg.
Name
methylvinyldichlorosilane
Quantity
42.3 g
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(dichloromethylsilyl)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(dichloromethylsilyl)ethane
Customer
Q & A

Q1: How is 1,2-bis(dichloromethylsilyl)ethane utilized in polymer synthesis?

A1: this compound serves as a key linking agent in synthesizing star-shaped polymers. [, ] This compound reacts with polymeric organolithium compounds, like α-4-pentenylpoly(styryl)lithium, leading to the formation of a multi-arm structure. [] The reactive chlorine atoms in this compound allow for the attachment of multiple polymer chains, essentially acting as a central hub for the star-shaped polymer.

Q2: How do researchers confirm the successful incorporation of this compound into the synthesized polymers?

A2: Various analytical techniques are employed to characterize the polymers and confirm the successful incorporation of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 29Si): Provides structural information and confirms the presence of the desired silicon linkages. []
  • Size Exclusion Chromatography (SEC): Determines the molecular weight distribution of the synthesized polymers. [, ]
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Identifies the molecular weight and provides structural information, further confirming the presence of the silicon linking agent. [, ]
  • Tandem Mass Spectrometry (MS2): Used to analyze the fragmentation patterns of the synthesized polymers, providing insights into their architecture and confirming the successful formation of specific structures like 8-shaped polystyrene. []

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